molecular formula C11H13N3O2 B2658678 methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate CAS No. 159911-75-8

methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Cat. No.: B2658678
CAS No.: 159911-75-8
M. Wt: 219.244
InChI Key: FGLIVUIACOOOGS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a compound that belongs to the class of heterocyclic organic compounds. This compound features a pyrrolo[2,3-b]pyridine ring system, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The presence of an amino group and a methyl ester group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization to introduce the amino and ester groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a hydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a dihydropyridine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,3-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the pyrrolo[2,3-b]pyridine ring.

Scientific Research Applications

Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate include other pyrrolo[2,3-b]pyridine derivatives, such as:

  • 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 1H-pyrrolo[2,3-b]pyridine-3-amine
  • 1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of an amino group and a methyl ester group on the pyrrolo[2,3-b]pyridine core makes it a versatile intermediate for further chemical modifications and a valuable tool in medicinal chemistry .

Properties

IUPAC Name

methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-11(15)9(12)5-7-6-14-10-8(7)3-2-4-13-10/h2-4,6,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLIVUIACOOOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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